4-(2-Methoxyphenyl)-2-nitrophenol, 95%
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Overview
Description
4-(2-Methoxyphenyl)-2-nitrophenol, 95% is a nitrophenol compound that has a wide range of applications in scientific research. This compound is used in various synthetic processes and has been studied for its biochemical and physiological effects.
Scientific Research Applications
4-(2-Methoxyphenyl)-2-nitrophenol, 95% is used in a variety of scientific research applications. It is used as a reagent in the synthesis of various compounds, such as 4-nitrophenol and 4-methoxyphenol. It is also used as a catalyst in the synthesis of various compounds, such as 4-nitrobenzaldehyde and 4-nitrobenzoic acid. Additionally, it is used in the synthesis of various drugs, such as the anti-inflammatory drug ibuprofen and the antifungal drug fluconazole.
Mechanism of Action
The mechanism of action of 4-(2-Methoxyphenyl)-2-nitrophenol, 95% is not well understood. However, it is believed that the compound acts as a proton donor, which helps to facilitate the synthesis of various compounds. Additionally, it is believed that the compound acts as a nucleophile, which helps to facilitate the formation of various bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Methoxyphenyl)-2-nitrophenol, 95% are not well understood. However, studies have shown that the compound has no cytotoxic effects and does not cause any significant adverse effects when administered in laboratory animals. Additionally, studies have shown that the compound does not cause any significant changes in the levels of various biochemical markers, such as glucose, cholesterol, and triglycerides.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(2-Methoxyphenyl)-2-nitrophenol, 95% in laboratory experiments include its low cost, its availability, and its ease of use. Additionally, the compound is relatively stable and can be stored for long periods of time without significant degradation. The main limitation of using this compound in laboratory experiments is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are a number of potential future directions for research on 4-(2-Methoxyphenyl)-2-nitrophenol, 95%. These include further research on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug synthesis. Additionally, further research could be conducted to improve the solubility of the compound in aqueous solutions, which would make it easier to work with in laboratory experiments. Finally, further research could be conducted to explore the potential use of the compound in other applications, such as in the synthesis of polymers and other materials.
Synthesis Methods
The synthesis of 4-(2-Methoxyphenyl)-2-nitrophenol, 95% is a multi-step process that involves the use of several reagents. The first step involves the reaction of 4-methoxyphenol with nitric acid, which produces 4-nitrophenol. This reaction is typically conducted in an inert atmosphere, such as nitrogen or argon. The second step involves the reduction of 4-nitrophenol with sodium borohydride, which produces 4-(2-methoxyphenyl)-2-nitrophenol. This reaction is typically conducted in an aqueous solution of sodium borohydride and sodium hydroxide. The final step involves the purification of the compound by recrystallization, which produces a 95% pure product.
properties
IUPAC Name |
4-(2-methoxyphenyl)-2-nitrophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-18-13-5-3-2-4-10(13)9-6-7-12(15)11(8-9)14(16)17/h2-8,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEMFRRGXDZDPDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90686236 |
Source
|
Record name | 2'-Methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methoxyphenyl)-2-nitrophenol | |
CAS RN |
1261974-09-7 |
Source
|
Record name | 2'-Methoxy-3-nitro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90686236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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